2-(Oxan-2-yl)propan-2-amine
Overview
Description
2-(Oxan-2-yl)propan-2-amine is an organic compound with the molecular formula C8H17NO. It is characterized by the presence of an oxane ring (a six-membered ring containing one oxygen atom) attached to a propan-2-amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxan-2-yl)propan-2-amine typically involves the nucleophilic substitution of haloalkanes with amines. One common method is the alkylation of ammonia or primary amines with haloalkanes under controlled conditions. For instance, the reaction of 2-chlorooxane with isopropylamine can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification, distillation, and crystallization to ensure the desired purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Oxan-2-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: It can be reduced to form amines with different degrees of substitution.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
2-(Oxan-2-yl)propan-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in the study of biological processes and as a building block for bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Oxan-2-yl)propan-2-amine involves its interaction with specific molecular targets. The oxane ring and amine group can participate in various chemical reactions, influencing biological pathways and processes. For instance, the compound may act as a ligand, binding to receptors or enzymes and modulating their activity .
Comparison with Similar Compounds
1,1,1-Trifluoro-3-(oxan-4-yl)propan-2-amine: This compound has a similar structure but includes trifluoromethyl groups, which can alter its chemical properties and reactivity.
2H-Pyran-2-methanamine, tetrahydro-α,α-dimethyl: Another similar compound with a pyran ring instead of an oxane ring.
Uniqueness: 2-(Oxan-2-yl)propan-2-amine is unique due to its specific combination of an oxane ring and a propan-2-amine group. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-(oxan-2-yl)propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(2,9)7-5-3-4-6-10-7/h7H,3-6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTOWFGYIUTPJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCCO1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1506878-85-8 | |
Record name | 2-(oxan-2-yl)propan-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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